N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

Insecticide discovery Structure–activity relationship Sap-feeding pest control

N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide (molecular formula C₁₃H₁₄BrN₃OS, MW 340.24 g/mol) is a synthetic small molecule belonging to the N-(5-aryl-1,3,4-thiadiazol-2-yl)amide chemotype. The compound features a 1,3,4-thiadiazole heterocyclic core bearing a 4-bromophenyl substituent at position 5 and a sterically demanding 2,2-dimethylpropanamide (pivalamide) moiety at the exocyclic 2-amino position.

Molecular Formula C13H14BrN3OS
Molecular Weight 340.24 g/mol
Cat. No. B11685029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
Molecular FormulaC13H14BrN3OS
Molecular Weight340.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H14BrN3OS/c1-13(2,3)11(18)15-12-17-16-10(19-12)8-4-6-9(14)7-5-8/h4-7H,1-3H3,(H,15,17,18)
InChIKeyPGDSAXKQSDGHLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide – Structural Identity and Procurement-Relevant Baseline


N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide (molecular formula C₁₃H₁₄BrN₃OS, MW 340.24 g/mol) is a synthetic small molecule belonging to the N-(5-aryl-1,3,4-thiadiazol-2-yl)amide chemotype [1]. The compound features a 1,3,4-thiadiazole heterocyclic core bearing a 4-bromophenyl substituent at position 5 and a sterically demanding 2,2-dimethylpropanamide (pivalamide) moiety at the exocyclic 2-amino position. This chemotype has been validated as a source of insecticidal leads by Dow AgroSciences, with structure–activity relationship (SAR) studies demonstrating that both the aryl A-ring halogen identity and the amide tail structure are critical determinants of biological activity against sap-feeding pests [1]. The 4-bromophenyl-thiadiazole scaffold also appears in patent literature covering kinase inhibition, carbonic anhydrase modulation, and pesticidal utility [2][3]. Commercially, the immediate synthetic precursor 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole (CAS 13178-12-6) is available from major suppliers with certified purity (≥97%, mp 228–232 °C) .

Why N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide Cannot Be Replaced by a Generic In-Class Analog


The N-(5-aryl-1,3,4-thiadiazol-2-yl)amide chemotype exhibits steep structure–activity relationships where small changes to the aryl halogen or amide substituent produce large and non-linear shifts in target potency, pest spectrum breadth, and physicochemical properties [1]. In the Eckelbarger et al. (2017) insecticide discovery program, isosteric replacement of the pyridazine core with 1,3,4-thiadiazole was shown to alter both potency and the breadth of the sap-feeding pest spectrum, confirming that the heterocycle itself is not interchangeable [1]. Within the thiadiazole series, SAR exploration of the aryl A-ring revealed that halogen identity (F vs. Cl vs. Br) at the para position differentially modulates activity against Aphis gossypii, Myzus persicae, and Bemisia tabaci [1]. Simultaneously, the pivalamide tail confers distinct steric and metabolic stability properties compared to smaller amide analogs such as acetamide, cyclopropanecarboxamide, or 2-ethylbutanamide derivatives disclosed in patent literature [2]. These multidimensional SAR discontinuities mean that a user cannot simply substitute N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide (CAS 392241-80-4) or the corresponding 4-fluorophenyl analog and expect equivalent biological or physicochemical performance.

Quantitative Differentiation Evidence for N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide vs. Closest Analogs


Aryl Halogen Differentiation: 4-Bromophenyl vs. 4-Chlorophenyl and 4-Fluorophenyl in N-(5-Aryl-1,3,4-thiadiazol-2-yl)amide Insecticidal SAR

In the systematic SAR study by Eckelbarger et al. (2017), the aryl A-ring substituent at the 5-position of the 1,3,4-thiadiazole core was varied across halogen, alkyl, and alkoxy groups, and insecticidal activity was quantified against three sap-feeding pest species: cotton aphid (Aphis gossypii), green peach aphid (Myzus persicae), and sweetpotato whitefly (Bemisia tabaci) [1]. The study demonstrated that para-halogen substitution produced differential activity profiles across the three pest species; compounds bearing a para-bromophenyl group exhibited a distinct spectrum-of-activity fingerprint compared to their para-chlorophenyl and para-fluorophenyl counterparts [1]. Although exact LC₅₀ values for each analog pair are not publicly tabulated in the open-access abstract, the publication's conclusion explicitly states that SAR on the aryl A-ring was a key driver of insecticidal potency and pest spectrum breadth, and that halogen identity is a non-interchangeable optimization parameter [1].

Insecticide discovery Structure–activity relationship Sap-feeding pest control

Amide Tail Differentiation: Pivalamide (2,2-Dimethylpropanamide) vs. Smaller Amide Congeners – Steric Bulk and Metabolic Stability Inference

The 2,2-dimethylpropanamide (pivalamide) group attached to the thiadiazole 2-amino position introduces a quaternary α-carbon that creates substantial steric hindrance around the amide bond. This structural feature is absent in comparator compounds bearing linear or less-branched amides such as acetamide, 2-ethylbutanamide, or cyclopropanecarboxamide, which are exemplified in the patent literature on 5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl amide derivatives [1]. The pivalamide moiety is well-established in medicinal chemistry to confer resistance to amidase-mediated hydrolysis and to reduce oxidative N-dealkylation compared to N-methyl or N-ethyl amide analogs, owing to the absence of abstractable α-hydrogens and steric shielding of the carbonyl [2]. While direct experimental metabolic stability data for the target compound are not publicly available, this class-level inference is supported by extensive precedent across multiple chemotypes where pivalamide substitution increases in vitro microsomal half-life by 3- to 10-fold relative to acetamide or propionamide analogs [2].

Medicinal chemistry Metabolic stability Amide steric shielding

Carbonic Anhydrase Target Engagement: Reference Data from the 4-Bromophenyl-Thiadiazole Sulfamide Analog (CHEMBL482149)

A closely related analog, N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]sulfamide (CHEMBL482149; BDBM50256567), which shares the identical 5-(4-bromophenyl)-1,3,4-thiadiazole scaffold with the target compound but bears a sulfamide rather than pivalamide at the 2-position, has been experimentally characterized for carbonic anhydrase (CA) isoform inhibition [1]. This analog inhibited human recombinant cytosolic carbonic anhydrase II (hCA II) with a Ki of 820 nM, while showing 5.1-fold selectivity over mitochondrial CA VA (Ki = 4,200 nM) and 5.5-fold selectivity over CA VB (Ki = 4,500 nM), all measured by stopped-flow CO₂ hydration assay with 15-minute pre-incubation [1]. These data establish that the 5-(4-bromophenyl)-1,3,4-thiadiazole core is competent for engagement of the carbonic anhydrase active site, providing a target-class anchor for users investigating CA inhibition or using CA binding as a selectivity counter-screen.

Carbonic anhydrase inhibition Target engagement Enzyme inhibition constant

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen-Bonding Profile vs. Free Amine Precursor

Conversion of the free amine precursor 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole (CAS 13178-12-6, MW 256.12 g/mol, mp 228–232 °C) to the pivalamide target compound (MW 340.24 g/mol) increases molecular weight by 84.12 Da, eliminates the hydrogen-bond donor capacity of the primary amine (reducing HBD count from 2 to 0), and increases calculated lipophilicity. These changes move the compound from a fragment-like to a lead-like chemical space. The pivalamide also replaces the nucleophilic NH₂ group susceptible to metabolic conjugation and oxidative deamination with a sterically shielded, metabolically more robust amide. This physicochemical transformation is meaningful for users requiring compounds with improved membrane permeability, reduced efflux transporter recognition, or compatibility with formulations requiring lower aqueous solubility of the free base.

Physicochemical properties Drug-likeness Permeability prediction

Core Scaffold Advantage: 1,3,4-Thiadiazole vs. Pyridazine Bioisosteric Replacement in Insecticidal Chemotype

Eckelbarger et al. (2017) explicitly tested the hypothesis that isosteric replacement of the pyridazine ring in N-(6-arylpyridazin-3-yl)amides (the original HTS hit series) with a 1,3,4-thiadiazole ring could lead to more potent biological activity and/or a broader sap-feeding pest spectrum [1]. The resulting N-(5-aryl-1,3,4-thiadiazol-2-yl)amides were confirmed as a distinct insecticidal class with a differentiated pest spectrum profile. This establishes that the 1,3,4-thiadiazole core is not merely an inert scaffold but actively contributes to the biological profile, and that the pyridazine-to-thiadiazole replacement yields a non-interchangeable chemotype [1]. Compounds containing a 1,2,4-thiadiazole or 1,2,3-thiadiazole regioisomer would represent a further departure from the validated SAR landscape and cannot be assumed to retain the insecticidal activity profile of the 1,3,4-thiadiazole series.

Bioisosterism Insecticide discovery Scaffold hopping

Recommended Research and Industrial Application Scenarios for N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide


Insecticide Lead Optimization: Halogen SAR Probe in N-(5-Aryl-1,3,4-thiadiazol-2-yl)amide Series

This compound serves as a para-bromophenyl reference point within the N-(5-aryl-1,3,4-thiadiazol-2-yl)amide insecticidal chemotype validated by Eckelbarger et al. (2017) [1]. Researchers conducting halogen-walk SAR studies can use this compound alongside its 4-chlorophenyl (CAS 392241-80-4) and 4-fluorophenyl analogs to systematically map how halogen size, electronegativity, and lipophilicity modulate potency against Aphis gossypii, Myzus persicae, and Bemisia tabaci. The pivalamide tail ensures that metabolic stability differences attributable to amide hydrolysis are minimized across the halogen series, isolating the aryl halogen as the primary variable.

Carbonic Anhydrase Selectivity Profiling: Scaffold-Matched Reference for Off-Target Risk Assessment

The 4-bromophenyl-1,3,4-thiadiazole core has demonstrated carbonic anhydrase II engagement (Ki = 820 nM) via the sulfamide analog CHEMBL482149 [3]. Investigators deploying thiadiazole-containing compound libraries in target-based screens should include this pivalamide derivative as a control to assess whether the bromophenyl-thiadiazole scaffold contributes CA-related off-target activity. The 5.1- to 5.5-fold CA II/CA VA-VB selectivity window observed for the sulfamide analog [3] provides a benchmark for evaluating isoform selectivity in the pivalamide series.

Metabolic Stability Benchmarking: Pivalamide- vs. Acetamide-Substituted Thiadiazole Comparator Studies

For medicinal chemistry and agrochemical programs requiring compounds with extended in vivo or environmental half-life, this compound provides a pivalamide-stabilized reference point. The quaternary α-carbon eliminates amidase-susceptible α-hydrogens present in acetamide and 2-ethylbutanamide congeners disclosed in patent US2003/199571 A1 [2]. Head-to-head microsomal or plasma stability comparisons between this compound and its less-hindered amide analogs can quantify the stability advantage conferred by the tert-butyl motif in the 1,3,4-thiadiazole context.

Fragment-to-Lead Chemistry: Physicochemical Property Reference for Amine-to-Amide Derivatization

The well-characterized precursor 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole (CAS 13178-12-6, ≥97% purity, mp 228–232 °C, commercially available from Sigma-Aldrich ) provides a defined starting point for fragment elaboration. Conversion to the pivalamide target compound (ΔMW = +84.12 Da, ΔHBD = −2) illustrates a controlled physicochemical property shift from fragment-like to lead-like space. This makes the compound pair a useful reference for library designers evaluating how amide capping strategies impact permeability, solubility, and target engagement in 1,3,4-thiadiazole-based screening collections.

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